2-isopropyl-2H-1,2,3-triazole-4-sulfonyl chloride
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Overview
Description
2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl chloride typically involves the reaction of 2-(propan-2-yl)-2H-1,2,3-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(propan-2-yl)-2H-1,2,3-triazole+ClSO3H→2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl chloride+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonyl Hydrides: Resulting from reduction reactions.
Sulfonic Acids: Produced via oxidation reactions.
Scientific Research Applications
2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide bonds, which are crucial in medicinal chemistry for the development of drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonic acid
- 2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonamide
- 2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl fluoride
Uniqueness
2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl chloride is unique due to its high reactivity and versatility as a synthetic intermediate. The presence of the sulfonyl chloride group allows for a wide range of chemical modifications, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C5H8ClN3O2S |
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Molecular Weight |
209.66 g/mol |
IUPAC Name |
2-propan-2-yltriazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClN3O2S/c1-4(2)9-7-3-5(8-9)12(6,10)11/h3-4H,1-2H3 |
InChI Key |
GHVIZWGWQDPTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=CC(=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
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